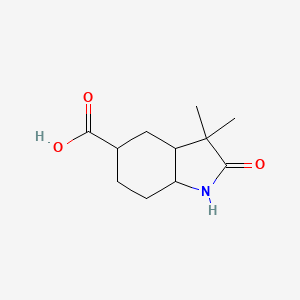

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid

Beschreibung

The compound 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a partially saturated indole derivative characterized by a bicyclic hexahydroindole core. Key structural features include 3,3-dimethyl substituents, a 2-oxo group, and a carboxylic acid moiety at position 5. Below, we compare this compound with structurally related molecules from the literature, focusing on substituent effects, synthesis routes, and physicochemical properties.

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h6-8H,3-5H2,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIXMLOBUMALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC2NC1=O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Other methods include the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents, and the Madelung indole synthesis, which involves the cyclization of N-aryl amides .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Target Compound :

- Core: Hexahydroindole (partially saturated bicyclic system).

- Substituents: 3,3-Dimethyl, 2-oxo, and 5-carboxylic acid.

Compound 1 : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid

- Core: Furo-isoindole (fused furan and hexahydroisoindole).

- Substituents: 5-Oxo, 6-phenyl, and 4-carboxylic acid.

Compound 2 : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Core: Fully aromatic indole.

- Substituents: 7-Chloro, 3-methyl, and 2-carboxylic acid.

- Key Differences: The aromatic indole core and chlorine substituent may enhance electrophilic reactivity but reduce solubility compared to the partially saturated target compound.

Compound 3 : 5-Methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

- Core: Hexahydroisoindole.

- Substituents: 1,3-Dioxo, 5-methyl, isopropyl, and 4-carboxylic acid.

- Key Differences: The dioxo groups in Compound 3 increase electron-withdrawing effects, which could stabilize enolate formation—a feature absent in the target compound.

Compound 4: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives

- Core: Aromatic indole with thiazole hybrid.

- Substituents: Thiazol-5-ylidene methyl, 2-carboxylic acid.

Physical and Chemical Properties

- Crystallinity : Compound 1 exhibits O–H···O hydrogen-bonded chains and C–H···π interactions in its crystal structure . The target’s dimethyl groups may reduce such interactions due to steric hindrance.

- Solubility : The fully aromatic Compound 2 likely has lower aqueous solubility than the partially saturated target compound.

Biologische Aktivität

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula: C11H15NO3

Molecular Weight: 209.25 g/mol

CAS Number: 879406-86-7

The compound exhibits various biological activities primarily through its interaction with specific biological targets. The following mechanisms have been identified:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase effectively. This suggests that similar structural analogs may possess antiviral properties due to their ability to chelate metal ions essential for viral enzyme activity .

- Antitumor Effects : Compounds with indole scaffolds have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that modifications at specific positions on the indole ring can enhance antitumor activity by improving cellular uptake and interaction with tumor cells .

- Neuroprotective Properties : Some studies suggest that compounds derived from indole structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid and its derivatives:

| Activity Type | Target/Mechanism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | 0.13 | |

| Antitumor | KNS42 Cell Line | 0.33 | |

| Neuroprotection | Oxidative Stress Reduction | Not specified |

Case Studies

- Antiviral Activity Study : In a study focused on the antiviral potential of indole derivatives, 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid was evaluated for its ability to inhibit HIV integrase. The results showed a significant reduction in viral replication at low concentrations (IC50 = 0.13 μM), indicating its potential as a lead compound for antiviral drug development .

- Antitumor Evaluation : Another study assessed the cytotoxic effects of various indole derivatives on cancer cell lines. The compound exhibited notable cytotoxicity against KNS42 cells with an IC50 value of 0.33 μM. This suggests that structural modifications could enhance its efficacy against different cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.